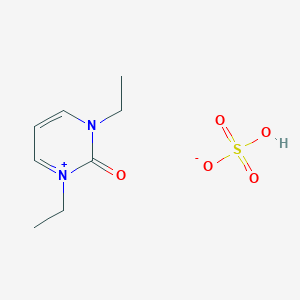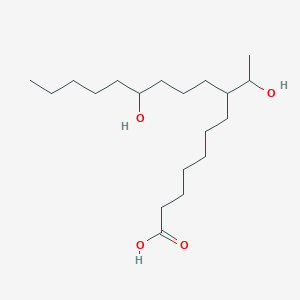
12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid is a complex organic compound with the molecular formula C19H38O4 It is a derivative of heptadecanoic acid, characterized by the presence of hydroxyl groups at the 12th and 8th positions, with the latter being part of a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of heptadecanoic acid derivatives under controlled conditions. The reaction may involve the use of oxidizing agents such as potassium permanganate or osmium tetroxide to introduce hydroxyl groups at specific positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of biocatalysts, such as enzymes, can also be employed to achieve regioselective hydroxylation. The reaction conditions, including temperature, pressure, and pH, are optimized to maximize the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, such as thionyl chloride.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated alcohols.
Substitution Products: Halogenated derivatives.
Applications De Recherche Scientifique
12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or activation, and influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Hydroxyheptadecanoic acid: Similar structure but lacks the hydroxyethyl group.
8-Hydroxyheptadecanoic acid: Hydroxyl group at the 8th position but lacks the additional hydroxyl group at the 12th position.
12-Hydroxy-8-propionylheptadecanoic acid: Contains a propionyl group instead of a hydroxyethyl group.
Uniqueness
12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid is unique due to the presence of both hydroxyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its similar counterparts.
Propriétés
Numéro CAS |
54314-90-8 |
|---|---|
Formule moléculaire |
C19H38O4 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
12-hydroxy-8-(1-hydroxyethyl)heptadecanoic acid |
InChI |
InChI=1S/C19H38O4/c1-3-4-7-13-18(21)14-10-12-17(16(2)20)11-8-5-6-9-15-19(22)23/h16-18,20-21H,3-15H2,1-2H3,(H,22,23) |
Clé InChI |
OXFVCLCKIBGWLC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCC(CCCCCCC(=O)O)C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


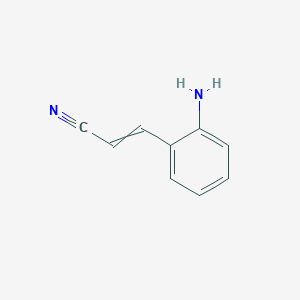
![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)
![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)
![[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-](/img/structure/B14629944.png)
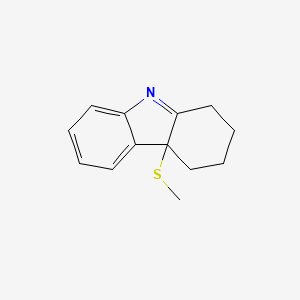
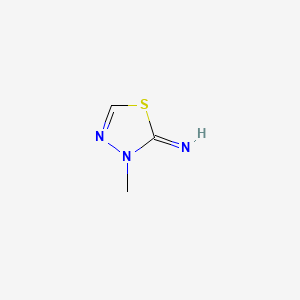

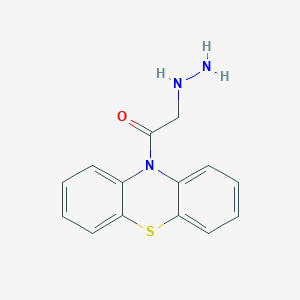


![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
